Cas no 122994-74-5 (8-chloro-1,2,3,4-tetrahydroacridin-9-amine)

8-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a heterocyclic organic compound featuring a tetrahydroacridine core with a chloro substituent at the 8-position and an amine group at the 9-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid, planar framework enhances binding affinity in biological systems, while the chloro and amine groups offer versatile functionalization potential. The compound exhibits stability under standard conditions, facilitating handling and storage. Its synthetic utility is further underscored by its role in developing bioactive molecules, particularly in medicinal chemistry research targeting central nervous system disorders. High purity grades ensure reproducibility in laboratory and industrial applications.
8-chloro-1,2,3,4-tetrahydroacridin-9-amine structure
122994-74-5 structure
商品名:8-chloro-1,2,3,4-tetrahydroacridin-9-amine
CAS番号:122994-74-5
MF:C13H13N2Cl
メガワット:232.709
MDL:MFCD29762898
CID:3694069
PubChem ID:19770285

8-chloro-1,2,3,4-tetrahydroacridin-9-amine 化学的及び物理的性質

名前と識別子

    • 9-Acridinamine, 8-chloro-1,2,3,4-tetrahydro-
    • 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine
    • LQ2J553F8W
    • 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine
    • 8-Chloranyl-1,2,3,4-tetrahydroacridin-9-amine
    • PD183290
    • SCHEMBL9584574
    • EN300-257074
    • UNII-LQ2J553F8W
    • CHEMBL134057
    • 8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine
    • 9-Amino-8-chloro-1,2,3,4-tetrahydro-acridinium
    • 122994-74-5
    • K-1591
    • CCG-357976
    • BDBM50279984
    • Z2379802551
    • AKOS033887449
    • CS-0102350
    • 8-chloro-1,2,3,4-tetrahydroacridin-9-amine
    • XEA99474
    • MDL: MFCD29762898
    • インチ: InChI=1S/C13H13ClN2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2,(H2,15,16)
    • InChIKey: KVGMGGLTJLJDFE-UHFFFAOYSA-N
    • ほほえんだ: C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)N

計算された属性

  • せいみつぶんしりょう: 232.0767261g/mol
  • どういたいしつりょう: 232.0767261g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

8-chloro-1,2,3,4-tetrahydroacridin-9-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-257074-0.1g
8-chloro-1,2,3,4-tetrahydroacridin-9-amine
122994-74-5 95%
0.1g
$287.0 2024-06-18
Enamine
EN300-257074-0.05g
8-chloro-1,2,3,4-tetrahydroacridin-9-amine
122994-74-5 95%
0.05g
$193.0 2024-06-18
Enamine
EN300-257074-10.0g
8-chloro-1,2,3,4-tetrahydroacridin-9-amine
122994-74-5 95%
10.0g
$3557.0 2024-06-18
Aaron
AR01C4KS-500mg
8-chloro-1,2,3,4-tetrahydroacridin-9-amine
122994-74-5 95%
500mg
$914.00 2023-12-16
Aaron
AR01C4KS-50mg
8-chloro-1,2,3,4-tetrahydroacridin-9-amine
122994-74-5 95%
50mg
$291.00 2023-12-16
Enamine
EN300-257074-0.25g
8-chloro-1,2,3,4-tetrahydroacridin-9-amine
122994-74-5 95%
0.25g
$409.0 2024-06-18
Enamine
EN300-257074-5g
8-chloro-1,2,3,4-tetrahydroacridin-9-amine
122994-74-5 95%
5g
$2398.0 2023-09-14
Enamine
EN300-257074-1.0g
8-chloro-1,2,3,4-tetrahydroacridin-9-amine
122994-74-5 95%
1.0g
$827.0 2024-06-18
Enamine
EN300-257074-5.0g
8-chloro-1,2,3,4-tetrahydroacridin-9-amine
122994-74-5 95%
5.0g
$2398.0 2024-06-18
Chemenu
CM449373-1g
8-chloro-1,2,3,4-tetrahydroacridin-9-amine
122994-74-5 95%+
1g
$910 2023-11-21

8-chloro-1,2,3,4-tetrahydroacridin-9-amine 関連文献

8-chloro-1,2,3,4-tetrahydroacridin-9-amineに関する追加情報

8-Chloro-1,2,3,4-Tetrahydroacridin-9-Amine: A Comprehensive Overview

8-Chloro-1,2,3,4-tetrahydroacridin-9-amine, with the CAS number 122994-74-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroacridines, which are known for their unique structural features and potential biological activities. The presence of the chloro group at the 8-position and the amine group at the 9-position introduces distinct chemical properties that make this compound a subject of extensive research.

The structural uniqueness of 8-chloro-1,2,3,4-tetrahydroacridin-9-amine lies in its bicyclic framework. The acridine skeleton is a fused bicyclic system consisting of two benzene rings connected by a nitrogen-containing ring. The tetrahydro modification refers to the reduction of one of the double bonds in the acridine system, resulting in a partially saturated structure. This modification is crucial as it influences the compound's stability, solubility, and bioavailability.

Recent studies have highlighted the potential of 8-chloro-1,2,3,4-tetrahydroacridin-9-amine in various therapeutic areas. For instance, research has shown that this compound exhibits significant antioxidant properties. Antioxidants are essential in combating oxidative stress, which is implicated in numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The chloro group at position 8 plays a pivotal role in enhancing the compound's radical-scavenging ability.

In addition to its antioxidant activity, 8-chloro-1,2,3,4-tetrahydroacridin-9-amine has demonstrated promising anti-inflammatory properties. Chronic inflammation is a hallmark of many chronic diseases, including arthritis and inflammatory bowel disease. The amine group at position 9 contributes to the compound's ability to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could serve as a lead molecule for developing novel anti-inflammatory agents.

The synthesis of 8-chloro-1,2,3,4-tetrahydroacridin-9-amine involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The starting material is typically an acridine derivative with appropriate functional groups. The introduction of the chloro group at position 8 requires precise control over reaction conditions to ensure regioselectivity. Similarly, the installation of the amine group at position 9 involves nucleophilic substitution or other suitable reactions.

One of the most recent advancements in the study of 8-chloro-1,2,3,4-tetrahydroacridin-9-amine is its application in drug delivery systems. Researchers have explored its potential as a carrier for delivering therapeutic agents across biological barriers such as cell membranes. The unique structure of this compound allows for efficient encapsulation and controlled release of drugs within target tissues.

The pharmacokinetic profile of CAS No 122994-74-5, which corresponds to 8-chloro..., has been extensively studied using modern analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These studies have provided valuable insights into its absorption rate

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